molecular formula C18H23N2OP B12658197 N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide CAS No. 4020-96-6

N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide

Cat. No.: B12658197
CAS No.: 4020-96-6
M. Wt: 314.4 g/mol
InChI Key: GTKLKZWJQKTVHL-VHEBQXMUSA-N
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Description

N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is a phosphorylated amidine derivative characterized by a propanimidamide backbone (C=N linkage) substituted with two methyl groups on the terminal nitrogen (N,N-dimethyl), a methyl group at the 2-position of the propane chain, and a diphenylphosphoryl moiety (P(O)Ph₂) at the N' position. This structure combines the electron-withdrawing phosphoryl group with the steric bulk of the trimethyl substituents, influencing its reactivity, solubility, and coordination properties.

Properties

CAS No.

4020-96-6

Molecular Formula

C18H23N2OP

Molecular Weight

314.4 g/mol

IUPAC Name

N'-diphenylphosphoryl-N,N,2-trimethylpropanimidamide

InChI

InChI=1S/C18H23N2OP/c1-15(2)18(20(3)4)19-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,1-4H3/b19-18+

InChI Key

GTKLKZWJQKTVHL-VHEBQXMUSA-N

Isomeric SMILES

CC(C)/C(=N\P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)/N(C)C

Canonical SMILES

CC(C)C(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide typically involves the reaction of diphenylphosphoryl chloride with N,N,2-trimethylpropanimidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.

Scientific Research Applications

N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) phosphorylated amidines , (2) coordination ligands with phosphoryl groups , and (3) coupling reagents in organic synthesis . Key comparisons are outlined below.

Phosphorylated Amidines
Compound Name Structural Features Key Properties/Applications Reference
N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide Propanimidamide backbone, N,N,2-trimethyl, diphenylphosphoryl group Potential ligand for metal coordination; steric bulk may enhance solubility in organic solvents.
N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide () Methanimidamide backbone (shorter chain), N,N-dimethyl, 4-chlorophenyl substituent Used in agrochemicals; chlorophenyl group enhances electrophilicity.
N-(Diphenylphosphoryl)benzamide () Benzamide backbone with diphenylphosphoryl group Ligand for luminescent lanthanide complexes (e.g., Eu³⁺, Tb³⁺); hydrophobic shell stabilizes metal ions.

Key Differences :

  • The propanimidamide backbone (vs.
  • The N,N,2-trimethyl substituents introduce steric hindrance, which may reduce undesired side reactions compared to less substituted analogs like N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide.
  • The diphenylphosphoryl group enhances electron-withdrawing effects, improving stability in oxidative conditions compared to non-phosphorylated amidines.
Coordination Ligands with Phosphoryl Groups
Compound Name Metal Interaction Application Example Reference
LnL₃Phen complexes () Lanthanide ions (e.g., Eu³⁺, Tb³⁺) coordinated via phosphoryl and amide groups Luminescent thin films; long-lived emission due to hydrophobic ligand shielding.
Task-specific ionic liquids () Imidazolium or ammonium ions with diphenylphosphorylpropyl groups Solvents/catalysts in biphasic reactions; phosphoryl group aids in metal ion extraction.

Comparison with Target Compound :

  • Unlike lanthanide ligands in , the target compound’s propanimidamide backbone may favor coordination with transition metals (e.g., Pd, Cu) due to its softer nitrogen donor sites.
  • The trimethyl groups could reduce aggregation in solution, enhancing catalytic efficiency in reactions like cross-coupling.

Comparison with Target Compound :

  • The target compound’s phosphoryl group may enable analogous activation of carboxylic acids or amines, similar to DPPA. However, its amidine structure could offer unique reactivity in forming imine or enamine intermediates.
  • Steric hindrance from trimethyl groups might limit its utility in sterically demanding reactions compared to smaller reagents like DIC.

Biological Activity

N'-(Diphenylphosphoryl)-N,N,2-trimethylpropanimidamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound belongs to a class of phosphoramidates, characterized by the presence of a diphenylphosphoryl group attached to a trimethylpropanimidamide moiety. Understanding its chemical structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that phosphoramidate derivatives exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : There is evidence suggesting that derivatives of this compound may act as inhibitors for specific enzymes, which could have implications in therapeutic applications.

Antimicrobial Studies

Research has shown that phosphoramidates can inhibit the growth of various pathogens. A study conducted by Vale-Silva et al. (2006) explored the action of similar compounds against Candida albicans, revealing significant inhibition of fungal growth through flow cytometry analysis. Such findings suggest that this compound may possess similar antifungal properties.

Antioxidant Mechanisms

The antioxidant activity of related phosphoramidates has been documented extensively. For instance, compounds that share structural similarities with this compound were shown to reduce reactive oxygen species (ROS) levels in vitro. This activity is critical for potential applications in oxidative stress-related diseases.

Enzyme Inhibition

A notable aspect of this compound is its potential role as an enzyme inhibitor. Studies have indicated that modifications in the phosphoramidate structure can enhance inhibitory effects on enzymes such as α-glucosidase and others involved in metabolic pathways. Molecular docking studies have provided insights into binding affinities and interaction modes with target enzymes.

Case Studies

StudyObjectiveFindings
Vale-Silva et al. (2006)Investigate antimicrobial activitySignificant inhibition of Candida albicans growth
Antioxidant StudyAssess ROS reductionDemonstrated ability to lower oxidative stress markers
Enzyme Inhibition AnalysisEvaluate α-glucosidase inhibitionIdentified strong inhibitory activity with specific structural modifications

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